2-Cyclopropylbenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-Cyclopropylbenzonitrile is 143.19 . The InChI code for this compound is 1S/C10H9N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-6H2 .Physical And Chemical Properties Analysis
2-Cyclopropylbenzonitrile is a liquid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Ring-Opening Reactions
- Ring-Opening Dichlorination : Donor-acceptor cyclopropanes, such as those related to 2-Cyclopropylbenzonitrile, have been utilized in reactions with iodobenzene dichloride to achieve ring-opened products with chlorine atoms. These reactions demonstrate the versatility of cyclopropane derivatives in synthesizing complex molecules with specific halogenation patterns (Garve et al., 2014).
Catalytic Transformations
- Copper-Catalyzed Reactions : Copper-catalyzed processes have been employed for the construction of pentacyclic isoindolin-1-one compounds from 2-formylbenzonitrile and cyclopropyl ketones. These methodologies illustrate the use of cyclopropyl compounds in building complex fused ring systems with potential pharmaceutical applications (Li et al., 2018).
Synthesis of Nitrogen-Containing Compounds
- Aminobenzonitriles Synthesis : The conversion of 2-arylindoles to 2-aminobenzonitriles through a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage has been developed. This method highlights the role of nitrogen-containing precursors like 2-Cyclopropylbenzonitrile in synthesizing biologically active compounds (Chen et al., 2018).
Metal-Catalyzed Cyclopropanation
- Transition Metal-Catalyzed Reactions : Research into the activation of cyclopropenes, akin to 2-Cyclopropylbenzonitrile, has shown significant advancements in cyclopropanation and C-H insertion reactions. These studies open pathways for synthesizing diverse heterocyclic and carbocyclic structures, contributing to the development of novel therapeutic agents (Archambeau et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-cyclopropylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDBFODKGYNZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553211 | |
Record name | 2-Cyclopropylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylbenzonitrile | |
CAS RN |
3154-99-2 | |
Record name | 2-Cyclopropylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.